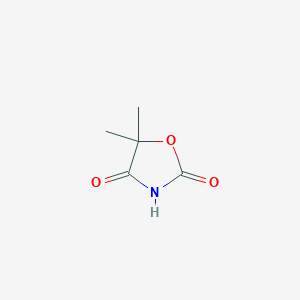
Methyl (Z)-tetracos-15-enoate
Übersicht
Beschreibung
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its isomers .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .Molecular Structure Analysis
Molecular structure analysis involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
Chemical reactions analysis involves studying how the compound reacts with other substances. This can include understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, and reactivity. These properties can give insights into how the compound behaves under different conditions .Wissenschaftliche Forschungsanwendungen
Biosynthesis and Production
Nervonic acid (NA) is a major very long-chain monounsaturated fatty acid found in the white matter of mammalian brains . It is synthesized from oleic acid through fatty acid elongation . The biosynthesis of NA has been studied for decades, but it is yet to be fully illustrated . Recent advances in synthetic biology and metabolic engineering have led to the de novo synthesis of nervonic acid in Yarrowia lipolytica .
Neurological Development
NA plays a critical role in neurological development . It is a necessary fatty acid, essential for brain development and maintenance of neuronal biosynthesis and improvement . It has been demonstrated that increasing the amount of nervonic acid in the daily diet of mice improves their energy metabolism .
Treatment of Psychotic Disorders
NA level has been found to be significantly decreased in individuals with a psychotic disorder . As a major component of the myelin sheath, reduced levels of NA may reflect the sub-optimal myelin status in individuals at a high risk of developing psychotic disorders .
Dietary Supplementation
The use of NA supplements has become an established method for the treatment of symptoms of several neurological disorders . Nervonic acid is also a natural component of breast milk, which helps in the development of the infant’s nervous system and promotes their growth .
Pharmaceutical Research
This compound serves as a crucial building block in the synthesis of pharmaceutical compounds . It has been widely used to prevent and treat related diseases of the brain nervous system .
Inhibition of HIV-1 RT Activity
Studies have shown that nervonic acid can inhibit HIV-1 RT activity in a dose-dependent manner as a non-competitive inhibitor .
Wirkmechanismus
Target of Action
Nervonic acid methyl ester, also known as Methyl nervonate or Methyl (Z)-tetracos-15-enoate or METHYL CIS-15-TETRACOSENOATE, is a very long chain fatty acid . It is particularly abundant in sphingolipids, such as sphingomyelin in the myelin sheath of nerve fibers . Therefore, the primary targets of this compound are the sphingolipids in the nervous tissue .
Mode of Action
The compound interacts with its targets, the sphingolipids, by integrating into the myelin sheath of nerve fibers . This interaction results in the enrichment of the nervous tissue, which is crucial for the proper functioning of the nervous system .
Biochemical Pathways
The biosynthesis of Nervonic acid methyl ester starts from oleic acid through fatty acid elongation . In this process, malonyl-CoA and long-chain acyl-CoA are first condensed by a rate-limiting enzyme 3-ketoacyl-CoA synthase (KCS) . It has also been reported that desaturases in a few plants can catalyze very long-chain saturated fatty acid into Nervonic acid .
Pharmacokinetics
It is known that the compound is an ester version of the free acid, which may be more suitable for the formulation of fatty acid-containing diets and dietary supplements .
Result of Action
The molecular and cellular effects of Nervonic acid methyl ester’s action are significant. It plays a critical role in the treatment of psychotic disorders and neurological development . It is poorly produced in demyelinating disorders, including multiple sclerosis and adrenoleukodystrophy, suggesting that dietary supplementation may be beneficial .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl (Z)-tetracos-15-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27-2/h10-11H,3-9,12-24H2,1-2H3/b11-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINIZSBLAFHZCP-KHPPLWFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701311780 | |
| Record name | Nervonic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701311780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (Z)-tetracos-15-enoate | |
CAS RN |
2733-88-2 | |
| Record name | Nervonic acid methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2733-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (Z)-tetracos-15-enoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002733882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nervonic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701311780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (Z)-tetracos-15-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.502 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary sources of nervonic acid methyl ester, and how is it typically isolated?
A1: Nervonic acid methyl ester is found naturally in various sources, including Acer Truncatum buge oil [] and Indian mustard plant (Brassica juncea) oil []. In the case of Acer Truncatum buge oil, the isolation process involves first converting the oil's fatty acids into fatty acid methyl esters. Nervonic acid methyl ester is then separated from this mixture using a urea-inclusion method, which selectively traps the desired compound [].
Q2: Can you describe the structural characteristics of nervonic acid methyl ester?
A2: Nervonic acid methyl ester, also known as methyl nervonate or methyl (Z)-tetracos-15-enoate, is a long-chain fatty acid methyl ester. While the provided research papers don't explicitly state its molecular formula and weight, these can be deduced from its structure:
Q3: The research mentions the identification of nervonic acid methyl ester in Indian mustard plant oil. What was the context of this identification, and what other fatty acid methyl esters were found alongside it?
A3: The research on Indian mustard plant oil aimed to study the impact of potassium and liquid humate on oil yield and composition []. Gas Chromatography-Coupled with Mass Spectrometry (GC-MS) analysis revealed nervonic acid methyl ester as a minor component of the oil. Major components included unsaturated fatty acid methyl esters like linoleic acid methyl ester, methyl 11-eicosenoate, and ethyl 13-docosenoate. Other identified compounds included palmitic acid methyl ester, stearic acid methyl ester, methyl 18-methylnonadecanoate, lignoceric acid methyl ester, and cis-13-eicosenoic acid methyl ester [].
Q4: One paper explored the production of biodiesel from chicken fat using subcritical methanol. Was nervonic acid methyl ester identified in the resulting biodiesel, and what does this imply about the chicken fat itself?
A4: Yes, nervonic acid methyl ester was one of the identified components in the biodiesel produced from chicken fat using the subcritical methanol process []. This finding implies that the original chicken fat contained nervonic acid, which was then converted to its methyl ester during the transesterification reaction involved in biodiesel production.
Q5: Apart from its presence in natural sources and biodiesel, is there any research highlighting other potential applications of nervonic acid methyl ester?
A5: While the provided research focuses on nervonic acid methyl ester in naturally occurring contexts, its presence in Aspergillus neoniveus, a fungus known to produce bioactive compounds, suggests further research potential []. Although not directly investigated in these papers, the identification of nervonic acid methyl ester alongside other bioactive metabolites hints at possible applications in areas such as pharmaceuticals or agricultural chemistry. Further investigation is needed to explore these possibilities.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole](/img/structure/B107720.png)












